2-(3-(Methylamino)phenyl)ethan-1-ol
Description
2-(3-(Methylamino)phenyl)ethan-1-ol is a secondary amine derivative featuring a phenyl ring substituted with a methylamino group at the para position and an ethanol moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and basicity from the methylamino substituent. For example, fluorinated analogs like 2-(methylamino)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol () and halogenated variants such as 2-(3-chloro-5-methoxyphenyl)ethan-1-ol () highlight the versatility of this scaffold in drug discovery .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[3-(methylamino)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-10-9-4-2-3-8(7-9)5-6-11/h2-4,7,10-11H,5-6H2,1H3 |
InChI Key |
KGFFJHYEHUXOOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3-nitrophenyl)ethan-1-ol, using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of 3-nitroacetophenone with methylamine, followed by reduction of the resulting imine .
Industrial Production Methods
Industrial production of 2-(3-(Methylamino)phenyl)ethan-1-ol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Benzaldehyde, acetaldehyde, and N-methylamine.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted phenylethanol derivatives.
Scientific Research Applications
2-(3-(Methylamino)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3-(methylamino)phenyl)ethan-1-ol with key analogs in terms of molecular properties, substituent effects, and applications:
Substituent Effects on Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 2-(methylamino)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol significantly increases logP (calculated ~2.5) compared to the parent compound (~1.2), enhancing membrane permeability .
- Electron-Withdrawing Groups : Chloro and methoxy substituents () reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
- Metabolic Stability : Difluoromethoxy groups () resist oxidative metabolism, extending half-life in vivo compared to methoxy analogs .
Pharmacological Potential
- Antiviral Activity: Fluorinated derivatives () show promise in inhibiting viral proteases, with IC₅₀ values in the nanomolar range .
- Neuroactive Properties: Ethanolamine derivatives like 2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol () modulate serotonin receptors, suggesting utility in depression therapy .
Toxicity and Metabolism
- Hepatic Clearance: Methylamino-containing compounds (e.g., ) undergo N-demethylation via CYP450 enzymes, producing polar metabolites excreted renally .
- Toxicity Risks : Halogenated analogs () may generate reactive intermediates during metabolism, necessitating detailed toxicokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
